Sulfamide,carvacryl-(7ci,8ci)
Description
Significance of Sulfamide (B24259) and Sulfonamide Motifs in Medicinal Chemistry and Related Fields
Sulfur-containing functional groups are pivotal in drug design, with sulfamides (R₂NSO₂NR₂) and their close relatives, sulfonamides (RSO₂NR₂), being prominent examples. tandfonline.comnih.gov These motifs are considered "privileged scaffolds" because of their recurrence in a wide array of pharmacologically active agents. tandfonline.comnih.gov The sulfonamide functional group was fundamental to the discovery of the first broad-spectrum antibacterial drugs and continues to be a cornerstone in the development of new therapeutic agents. nih.govajchem-b.com
The utility of these sulfur(VI) groups stems from their unique chemical properties, including stability against hydrolysis, resistance to metabolic reduction at the sulfur atom, and a strong electron-withdrawing nature. nih.gov This allows them to act as effective hydrogen-bond donors and acceptors, facilitating strong interactions with biological targets like proteins and enzymes. researchgate.net The sulfamide functionality, in particular, is often used as a bioisosteric replacement for sulfonamides, ureas, or amides to improve pharmacokinetic profiles. researchgate.net
The biological activities associated with sulfamide and sulfonamide derivatives are extensive and diverse. They are found in drugs with applications as:
Antibacterial and antimicrobial agents nih.govnanobioletters.com
Anticancer therapeutics nih.govekb.eg
Antiviral compounds, including HIV protease inhibitors nih.govekb.eg
Diuretics nih.gov
Antidiabetic agents ajchem-b.com
Anti-inflammatory drugs nih.gov
Inhibitors of enzymes such as carbonic anhydrase, which are implicated in glaucoma, epilepsy, and cancer. nih.govijpsonline.com
The broad-spectrum antibiotic Doripenem and the dopaminergic agent Quinagolide are examples of clinically used drugs that contain a sulfamide moiety. researchgate.netnanobioletters.com The continued synthesis of novel derivatives underscores their enduring importance in addressing contemporary medical challenges, including antibiotic resistance. ajchem-b.com
Overview of Carvacrol (B1668589) Derivatives in Chemical Synthesis and Biological Evaluation
Carvacrol is a phenolic monoterpenoid naturally abundant in the essential oils of plants like oregano and thyme. mdpi.comhilarispublisher.com It is recognized for a variety of biological functions, including antimicrobial, antioxidant, and anticancer activities. mdpi.com The inherent bioactivity of carvacrol has made it an attractive starting scaffold for chemical modification to develop new therapeutic agents. nih.govresearchgate.net
Researchers have synthesized numerous carvacrol derivatives to enhance its natural properties or introduce new functionalities. mdpi.comnih.gov These modifications often involve transformations of the phenolic hydroxyl group to create esters, ethers, and other conjugates. nih.govnih.gov Such derivatization can lead to improved potency, better pharmacokinetic profiles, and modulated biological effects. nih.gov
Studies have demonstrated that carvacrol derivatives exhibit a wide range of biological activities:
Antimicrobial and Antifungal Activity: Synthetic carvacrol-based compounds, including esters and sulfonamides, have shown significant activity against various bacterial and fungal strains, in some cases exceeding the potency of the parent compound. nih.govnih.govscirp.org
Anticancer Activity: Carvacrol derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, such as human lung cancer (A549) and gastric adenocarcinoma (AGS) cells. mdpi.comnih.gov Some derivatives induce apoptosis and inhibit cell proliferation. nih.gov
Antioxidant Activity: The phenolic structure of carvacrol contributes to its antioxidant properties. hilarispublisher.com Synthesized derivatives, such as carvacrol-based sulfonates, have been tested for their radical scavenging capabilities. hilarispublisher.comresearchgate.net
Enzyme Inhibition: Certain derivatives have been investigated as inhibitors of enzymes relevant to diseases like Alzheimer's, such as acetylcholinesterase. researchgate.net
The synthesis of these derivatives typically involves standard organic chemistry reactions, starting from carvacrol and coupling it with various chemical moieties. nih.govscirp.org The resulting compounds are then subjected to biological screening to establish structure-activity relationships (SAR), which guide the design of more effective molecules. nih.govresearchgate.net
Research Trajectories for Carvacryl Sulfamide Derivatives: A Scoping Review
While the specific compound "Sulfamide, carvacryl-(7ci,8ci)" is not extensively detailed in readily available literature, the research trajectory for this class of compounds can be inferred from studies on analogous structures, particularly carvacrol-derived sulfonamides. The logical intersection of the well-documented bioactivities of both the sulfamide/sulfonamide motif and the carvacrol scaffold points toward several promising areas of investigation.
A key research direction involves the synthesis and evaluation of carvacryl sulfonamides as potent antibacterial agents , especially against resistant strains. A study published in the Journal of Biosciences and Medicines detailed the synthesis of nine new sulfonamides derived from carvacrol. scirp.org These compounds were prepared by reacting 4-hydroxy-2-isopropyl-5-methyl benzene (B151609) sulfonyl chloride with various amines, yielding the final products in high yields (76% - 92%). scirp.org
The antibacterial activity of these derivatives was tested against eight resistant strains of Staphylococcus aureus. scirp.org The results demonstrated that the synthesized sulfonamides had significantly enhanced activity compared to carvacrol alone. scirp.org The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 3.90 to 62.50 ppm, highlighting their potential as effective antibacterial agents. scirp.org
| Compound | Derivative of | MIC Range (ppm) | Key Finding |
|---|---|---|---|
| Sulf-1 | 4-methylaniline | 3.90 - 15.62 | Best performance against all tested strains. |
| Sulf-3 | 4-fluoro aniline (B41778) | 3.90 - 62.50 | Showed synergistic effect with tetracycline (B611298) and ampicillin (B1664943). |
| Sulf-8 | Not specified | 3.90 - 62.50 | One of the most active compounds. |
Future research trajectories for carvacryl sulfamide and sulfonamide derivatives are likely to expand into other therapeutic areas where the parent motifs have shown promise. This includes:
Anticancer Evaluation: Given the known anticancer properties of both carvacrol derivatives and various sulfonamides, new hybrids will likely be screened against a panel of cancer cell lines. nih.govmdpi.com
Enzyme Inhibition Studies: As potent inhibitors of enzymes like carbonic anhydrase and cholinesterases, carvacryl sulfonamides are logical candidates for investigation in the context of glaucoma, cancer, and neurodegenerative diseases. ijpsonline.comresearchgate.net
Anti-inflammatory and Antioxidant Screening: The combination of carvacrol's natural antioxidant and anti-inflammatory effects with the versatile sulfamide scaffold presents opportunities for developing agents to combat oxidative stress-related diseases. mdpi.comhilarispublisher.com
The synthesis of these compounds would follow established chemical pathways, reacting a carvacrol-based sulfonyl chloride with ammonia (B1221849) or various amines to produce the target sulfamides and sulfonamides. scirp.orgbenthamdirect.com Subsequent structural and biological characterization will be crucial to unlocking their full therapeutic potential.
Structure
3D Structure
Properties
CAS No. |
6825-29-2 |
|---|---|
Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
1-methyl-4-propan-2-yl-2-(sulfamoylamino)benzene |
InChI |
InChI=1S/C10H16N2O2S/c1-7(2)9-5-4-8(3)10(6-9)12-15(11,13)14/h4-7,12H,1-3H3,(H2,11,13,14) |
InChI Key |
PPTUAHLABOVWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)NS(=O)(=O)N |
Origin of Product |
United States |
Mechanistic Investigations of Sulfamide Reaction Pathways
Elucidation of Reaction Mechanisms in Sulfamide (B24259) Synthesis
Recent advancements have shed light on novel synthetic routes to sulfamides, moving beyond traditional methods. Mechanistic studies, combining experimental and computational approaches, have been pivotal in understanding the intricate steps involved in the formation of the critical S-N bond.
A novel strategy for the direct synthesis of primary sulfonamides involves the insertion of sulfur dioxide (SO2) into the C–N bond of primary amines. researchgate.netacs.org Mechanistic investigations strongly support that this transformation proceeds via an isodiazene radical chain mechanism. researchgate.netnih.govresearchgate.netnih.gov The process is initiated by the rapid formation of an isodiazene species from the reaction between a primary amine substrate and a specialized anomeric amide reagent. nih.gov This anomeric amide serves a dual function: it facilitates the initial homolytic cleavage of the C–N bond and later acts as the nitrogen donor for the final sulfonamide product. researchgate.netacs.orgnih.gov
The formation of the isodiazene intermediate leads to the generation of an alkyl radical and a diazenyl radical. nih.gov The C-centered alkyl radical is then trapped by SO2, forming a sulfonyl radical. This sulfonyl radical subsequently engages the isodiazene species in a Hydrogen Atom Transfer (HAT) process, which leads to the formation of a sulfinic acid, a key intermediate on the path to the final product. nih.gov
The sulfinic acid generated from the HAT step is a crucial intermediate that dictates the formation of the S–N bond. nih.gov Under the reaction conditions, this acidic species is readily deprotonated to form an ammonium (B1175870) sulfinate salt. nih.gov The viability of sulfinates as intermediates has been demonstrated experimentally. For instance, subjecting a pre-formed sulfinate salt to the anomeric amide reagent resulted in a high yield of the corresponding sulfonamide, confirming that sulfinates can effectively engage in the nitrogen-transfer step. nih.gov
Further evidence for the sulfinate pathway includes isotopic labeling studies. When the reaction was performed using an isotopically labeled ¹⁵N anomeric amide, the ¹⁵N label was exclusively found in the sulfonamide product, confirming that the nitrogen atom is indeed delivered by the anomeric amide to the sulfur center of the sulfinate intermediate. nih.gov This direct SO2 insertion, driven by the synergy between the anomeric amide and SO2, represents a significant advancement, allowing for the conversion of diverse primary amines into valuable sulfonamides. researchgate.netacs.orgnih.gov
Beyond primary synthesis, the functionalization of existing sulfonamides is a key area of research. A metal-free, photocatalytic late-stage functionalization strategy has been developed that allows for the conversion of stable sulfonamides into pivotal sulfonyl radical intermediates. mdpi.comchemeo.comorganic-chemistry.org Mechanistic studies indicate that this process operates through an energy-transfer catalysis (EnT) pathway. mdpi.comchemeo.comorganic-chemistry.orgresearchgate.net
In this methodology, primary sulfonamides are first converted to N-sulfonylimines. mdpi.comacs.org Inspired by related oxime chemistry, visible-light triplet energy-transfer catalysis is employed to excite the C=N bond of the N-sulfonylimine to a biradical state. mdpi.com This excited state readily undergoes β-scission to generate the desired sulfonyl radical. mdpi.com This radical can then be harnessed in various chemical transformations, such as combining with alkene fragments to form new C-S bonds, thereby creating complex sulfones. mdpi.comchemeo.com This EnT-based approach provides a powerful tool for modifying complex molecules containing a sulfonamide group under mild conditions. acs.org
Kinetic and Thermodynamic Studies of Carvacryl Sulfamide Formation
Kinetic studies on the formation of sulfonamides often focus on the reaction between a sulfonyl chloride and an amine. The hydrolysis kinetics of related aryl sulfamate (B1201201) esters have been studied, showing that the reaction at neutral pH proceeds via an associative SN2-type mechanism at the sulfur atom, where water acts as the nucleophile. researchgate.netresearchgate.net The formation of carvacryl sulfamide from a corresponding sulfonyl chloride and amine would be expected to follow a similar bimolecular nucleophilic substitution pathway. The rate of such reactions is influenced by the nucleophilicity of the amine and the electrophilicity of the sulfur atom in the sulfonyl chloride.
Table 1: Representative Kinetic Data for Related Sulfonyl Chloride Reactions This table presents kinetic data for the solvolysis of benzenesulfonyl chloride derivatives in various solvents, which serves as a model for the reactivity of sulfonyl chlorides in nucleophilic substitution reactions.
| Compound | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| Benzenesulfonyl Chloride | 90% Acetone | 45.0 | 2.31 x 10⁻⁵ |
| Benzenesulfonyl Chloride | 80% Acetone | 45.0 | 6.33 x 10⁻⁵ |
| Benzenesulfonyl Chloride | 70% Acetone | 45.0 | 9.27 x 10⁻⁵ |
| Benzenesulfonyl Chloride | 90% Methanol | 45.0 | 1.49 x 10⁻⁴ |
| Benzenesulfonyl Chloride | 80% Methanol | 45.0 | 2.27 x 10⁻⁴ |
| Benzenesulfonyl Chloride | 70% Ethanol | 45.0 | 2.04 x 10⁻⁴ |
Data sourced from a study on concerted solvent processes for sulfonyl chloride precursors. mdpi.com
From a thermodynamic perspective, the formation of the sulfamide bond is generally a favorable process. Theoretical studies on simple alkylimino-substituted sulfonamides show that the formation of intramolecular hydrogen bonds, creating a "closed" conformation, is thermodynamically favored, with negative Gibbs free energies for the process. acs.orgnih.gov The stability of the sulfamide functional group is also reflected in its bond dissociation free energy (BDFE), with the N-H bond in sulfamides having a BDFE of approximately 105 kcal/mol. acs.org Thermodynamic parameters for the parent compound, sulfamide (H₂NSO₂NH₂), have been calculated, providing a baseline for the stability of this class of compounds.
Table 2: Calculated Thermodynamic Properties of Sulfamide (H₂NSO₂NH₂) at Standard Conditions This table provides fundamental thermodynamic data for the parent sulfamide molecule.
| Property | Value | Unit |
|---|---|---|
| Enthalpy of Formation (Gas, ΔfH°gas) | -429.10 | kJ/mol |
| Gibbs Free Energy of Formation (ΔfG°) | -386.52 | kJ/mol |
Data sourced from Cheméo, calculated using the Joback method. chemeo.com
Structure Activity Relationship Sar Studies of Carvacryl Sulfamide Derivatives
Correlating Structural Modifications with Preclinical Biological Activities
Preclinical investigations into carvacryl sulfamide (B24259) derivatives have demonstrated their potential in several therapeutic areas, including as antibacterial, antioxidant, and neuroprotective agents. The biological activity of these compounds is highly dependent on the nature of the chemical groups attached to the core structure.
For instance, a series of synthetic sulfonamides derived from carvacrol (B1668589) were evaluated for their potential in treating Alzheimer's disease by assessing their ability to inhibit acetylcholinesterase (AChE) and impact memory in animal models. All synthesized sulfonamides in this study proved to be more active than the parent compound, carvacrol, and the standard drug galantamine nih.gov. Another study focused on the antioxidant and antibacterial properties of a different set of carvacrol-derived sulfonamides, finding that most of the synthesized compounds exhibited notable potential in both areas nih.gov.
The substituents on the sulfamide nitrogen atom play a critical role in determining the biological potency and selectivity of carvacryl sulfamide derivatives.
In a study investigating AChE inhibitors, a compound derived from morpholine (B109124) was identified as the most active in the series, being 50 times more active than carvacrol itself. In contrast, the derivative synthesized with hydrazine (B178648) was the least active, although it was still approximately 30 times more potent than carvacrol nih.gov. This highlights the significant influence of the cyclic substituent at the sulfonamide group on enzymatic inhibition. The substitution of these cyclic groups with a simple amine led to a roughly twofold decrease in activity against the enzyme nih.gov.
For antibacterial applications, a different substitution pattern was found to be optimal. A study of nine new carvacrol-derived sulfonamides found that the derivative of 4-methylaniline (SULF-1) demonstrated the best performance against all tested strains of resistant S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 15.62 ppm researchgate.netresearchgate.net. Furthermore, the 4-fluoroaniline (B128567) derivative (SULF-3) showed a synergistic effect when combined with tetracycline (B611298) and a partial synergistic effect with ampicillin (B1664943) researchgate.netresearchgate.net. In terms of antioxidant activity, a derivative incorporating beta-naphthylamine (S-6) was noted to be particularly potent nih.gov.
The following table summarizes the impact of different substituents on the AChE inhibitory activity of carvacryl sulfamide derivatives nih.gov:
| Compound ID | Substituent on Sulfamide | AChE IC50 (µM) |
| 1 | Morpholine | 0.22 ± 0.01 |
| 2 | Piperidine (B6355638) | 0.31 ± 0.02 |
| 3 | Hydrazine | 0.40 ± 0.01 |
| 4 | N-methylpiperazine | 0.28 ± 0.01 |
| 5 | 2-Phenol | 0.25 ± 0.01 |
| Carvacrol | - | 11.21 ± 0.21 |
| Galantamine | - | 0.50 ± 0.02 |
The table below presents the antibacterial activity of selected carvacryl sulfamide derivatives against a resistant strain of S. aureus (SA-10) researchgate.net:
| Compound ID | Substituent on Sulfamide | MIC (ppm) |
| SULF-1 | 4-methylaniline | 3.9 |
| SULF-2 | 4-methoxyaniline | 15.62 |
| SULF-3 | 4-fluoroaniline | 7.81 |
| SULF-8 | 4-(trifluoromethyl)aniline | 15.62 |
| Carvacrol | - | 125 |
The carvacryl moiety serves as a foundational scaffold for these derivatives and is not merely a passive carrier for the sulfamide group. Carvacrol itself possesses a range of biological properties, including antioxidant and AChE inhibitory activities nih.gov. The structural features of the carvacryl group, namely its hydroxyl group and aromatic ring, are key to its molecular interactions.
Molecular docking studies have shown that the hydroxyl group of the carvacrol scaffold can form hydrogen bonds with amino acid residues in the active site of target enzymes. For example, in AChE, a hydrogen bond is formed between the hydroxyl group and the side chain of ASP74 nih.gov. Additionally, the aromatic ring of the carvacryl moiety can engage in π-π interactions with aromatic amino acid residues, such as TYR341 and TRP286, within the enzyme's active site nih.gov. These interactions help to anchor the molecule in the correct orientation for effective inhibition. The introduction of various substituents to the carvacrol scaffold, such as alkyl groups or coumarin (B35378) rings, can, however, lead to a loss of activity, suggesting that the specific substitution pattern on the carvacryl moiety is also a critical determinant of biological efficacy nih.gov.
Identification of Pharmacophores and Key Structural Features for Desired Activities
Based on the structure-activity relationships observed in preclinical studies, a general pharmacophore model for carvacryl sulfamide derivatives can be proposed. This model includes several key structural features essential for their biological activities.
A crucial element is the phenolic hydroxyl group on the carvacrol ring, which acts as a hydrogen bond donor, as demonstrated by its interaction with ASP74 in the active site of AChE nih.gov. The aromatic ring of the carvacrol moiety is another vital feature, providing a scaffold for hydrophobic and π-π stacking interactions with aromatic residues in the target's binding pocket nih.gov.
The sulfonamide linker is a central component, and its geometry and electronic properties are important for positioning the substituent group correctly within the active site. Finally, the nature of the substituent (R-group) on the sulfamide nitrogen is a major determinant of potency and selectivity. For AChE inhibition, cyclic amines like morpholine and piperidine are favorable, whereas for antibacterial activity against S. aureus, substituted anilines, particularly 4-methylaniline, are preferred nih.govresearchgate.net. The presence of electron-donating groups on the substituents has also been correlated with anxiolytic and anti-Alzheimer's effects in vivo nih.gov.
Regio- and Stereochemical Influences on Activity Profiles
Currently, there is a lack of available scientific literature detailing the specific influence of regiochemistry and stereochemistry on the activity profiles of "Sulfamide, carvacryl-(7ci,8ci)" derivatives. The existing research primarily focuses on derivatives where the sulfonyl chloride is attached at the para-position relative to the hydroxyl group of carvacrol, and the impact of altering this substitution pattern has not been extensively explored. Similarly, the introduction of chiral centers and the subsequent investigation of stereoisomeric differences in biological activity have not been reported in the reviewed studies. Therefore, the regio- and stereochemical influences on the activity of these specific compounds remain an area for future investigation.
Molecular and Computational Modeling Approaches in Carvacryl Sulfamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of carvacryl sulfamide (B24259) research, it is employed to understand how these compounds interact with the active sites of proteins and other biological targets.
Molecular docking studies have been instrumental in elucidating the binding conformations of carvacrol-derived sulfonamides with various biological targets. These simulations reveal the specific types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions wisdomlib.org.
For instance, in studies involving nitric oxide (NO) synthase, certain carvacrol (B1668589) sulfonamides demonstrated significant inhibitory profiles. The high activity of these compounds was attributed to specific interactions within the enzyme's active site, including π-stacking interactions and the formation of hydrogen bonds with key amino acid residues like Trp 678 nih.gov. Similarly, the parent compound, carvacrol, has been shown to bind to the active site of human acetylcholinesterase (AChE) through a hydrogen bond with the Asp 74 side chain and a π-π interaction with the side chain of Tyr 341 researchgate.net.
The analysis of these binding modes is crucial for understanding the structure-activity relationship (SAR) of these compounds. For example, docking studies on aryl sulfonamide derivatives targeting the Mcl-1 antiapoptotic protein showed that a hydrogen bond acceptor on the substituent of the chiral center could form a hydrogen bond with the ASN260 residue, leading to a stronger interaction and higher inhibitory activity qub.ac.uk. The primary interactions observed for carvacrol itself with certain targets include hydrogen bonds with Pro516 and Thr518, alongside a displaced π-stacking interaction with Phe484 researchgate.net. These detailed interaction analyses provide a rational basis for designing more potent and selective inhibitors.
| Compound/Class | Target Enzyme | Key Interacting Residues | Type of Interaction |
| Carvacrol Sulfonamides | Nitric Oxide (NO) Synthase | Trp 678 | π-stacking, Hydrogen Bond nih.gov |
| Carvacrol | Acetylcholinesterase (AChE) | Asp 74, Tyr 341 | Hydrogen Bond, π-π Interaction researchgate.net |
| Aryl Sulfonamides | Mcl-1 Protein | ASN260 | Hydrogen Bond qub.ac.uk |
| Quinoxaline Sulfonamides | Various Protein Targets | Not Specified | Hydrogen Bond, Hydrophobic wisdomlib.org |
| Carvacrol | Not Specified | Pro516, Thr518, Phe484 | Hydrogen Bond, π-stacking researchgate.net |
A significant application of computational chemistry is the prediction of pharmacological data, such as binding affinity or inhibition constants (IC50, Ki) nih.gov. The binding energy calculated from docking simulations can serve as a proxy for ranking the IC50 values of different compounds, providing a valuable tool for prioritizing candidates for synthesis and experimental testing nih.gov.
Studies on carvacrol-derived sulfonamides have shown a high correlation between in silico results, such as scoring functions from docking, and in vivo efficacy, measured by ID50 values nih.gov. This correlation validates the predictive power of the computational models. While specific Ki values for carvacryl sulfamide are not extensively documented in the provided context, the methodology is widely applied to sulfonamide derivatives. For example, computational and experimental studies on various kinase inhibitors have successfully used protein-ligand interaction energies along with other parameters to predict experimental log(IC50) values nih.gov. This approach allows for the quantitative prediction of a compound's potency before it is synthesized.
The following table presents example data on the inhibitory activity of carvacrol and its sulfonamide derivatives, demonstrating the type of data generated in these studies.
| Compound | Concentration (mg/kg) | Percent Inhibition of Nociceptive Behavior (%) |
| Carvacrol | 0.0003 | 19 ± 6 nih.gov |
| Carvacrol | 0.003 | 44 ± 8 nih.gov |
| Sulfonamide S1 | 0.0003 | 16 ± 5 nih.gov |
| Sulfonamide S1 | 0.003 | 62 ± 5 nih.gov |
| Sulfonamide S1 | 0.03 | 50 ± 7 nih.gov |
| Sulfonamide S2 | 0.003 | 26 ± 5 nih.gov |
| Sulfonamide S2 | 0.03 | 34 ± 6 nih.gov |
| Sulfonamide S3 | 0.003 | 25 ± 9 nih.gov |
| Sulfonamide S3 | 0.03 | 22 ± 5 nih.gov |
| Sulfonamide S5 | 0.003 | 39 ± 8 nih.gov |
| Sulfonamide S5 | 0.03 | 27 ± 13 nih.gov |
Molecular Dynamics (MD) Simulations for Dynamic Binding Behavior
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, analyzing the movement and conformational changes of the complex over time. MD simulations have been employed to confirm the stability of docked poses and to further understand the behavior of sulfonamide derivatives within the binding pocket of their targets nih.gov.
For carvacrol, MD simulations have been used to describe its microscopic structural arrangement in a liquid state cnr.it. These simulations, often performed using packages like GROMACS with force fields such as OPLS-AA, can reveal tendencies for specific orientations, such as the perpendicular arrangement of aromatic rings cnr.it. When applied to ligand-protein complexes, MD simulations provide evidence for the sustained stability of the interactions identified in docking studies, thereby strengthening the validity of the proposed binding mode nih.gov. These simulations are crucial for designing and developing novel and effective inhibitors by providing a more realistic representation of the biological system nih.govnih.gov.
Quantum Chemical Calculations (e.g., DFT, QTAIM)
Quantum chemical calculations provide a detailed understanding of the electronic properties of molecules. Methods like Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM) are used to study the electronic structure, reactivity, and bonding characteristics of carvacryl sulfamides and related compounds nih.govnih.govresearchgate.net.
DFT methods, often using functionals like B3LYP, are utilized for geometry optimization and to calculate various molecular properties nih.govindexcopernicus.com. QTAIM analysis is employed to characterize the nature of chemical bonds, including non-covalent interactions, by analyzing the topology of the electron density researchgate.netmdpi.com. For example, QTAIM can be used to investigate the properties of bond critical points, providing insights into the covalent or non-covalent nature of interactions within the molecule mdpi.com.
The analysis of the electronic structure of carvacryl sulfamide is fundamental to predicting its chemical reactivity. This is often achieved by examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netindexcopernicus.com. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons nih.gov. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity indexcopernicus.com.
Quantum chemical descriptors derived from these analyses, such as ionization potential, electron affinity, electronegativity, and chemical hardness, are used to predict the global chemical reactivity of sulfonamide derivatives indexcopernicus.com. For instance, a smaller HOMO-LUMO gap generally implies higher reactivity indexcopernicus.com. Furthermore, Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack indexcopernicus.comresearchgate.net. For sulfonamides, MEP maps typically show negative potential sites on the sulfamide functional group, indicating these are likely sites for electrophilic interaction indexcopernicus.com.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For sulfonamide derivatives, QSAR models are developed to predict their therapeutic potential based on various molecular descriptors researchgate.net.
These models are built using techniques like multiple linear regression (MLR) and artificial neural networks (ANN) researchgate.net. More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also employed nih.gov. The robustness and predictive ability of QSAR models are rigorously assessed through internal and external validation techniques, including cross-validation (q²) and Y-randomization tests jbclinpharm.org. A valid QSAR model must meet several statistical criteria, such as having a high squared correlation coefficient (r²) and cross-validated correlation coefficient (q² > 0.5), and a small difference between r² and q² (less than 0.3) jbclinpharm.org. The contour plots generated from 3D-QSAR studies play a pivotal role in guiding the design of new, more effective inhibitors by highlighting the structural features that enhance biological activity nih.gov.
Sequence and Structural Analyses of Target Enzymes
Molecular and computational modeling are pivotal in understanding the inhibitory action of carvacryl sulfamide. By examining the sequence and three-dimensional structures of its target enzymes, researchers can elucidate the specific molecular interactions that underpin its biological activity. This knowledge is crucial for establishing structure-activity relationships and designing more potent and selective inhibitors. The primary targets identified for carvacryl sulfamide and related sulfonamide derivatives include members of the carbonic anhydrase and cholinesterase families.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Due to the high conservation of the active site among different isoforms, designing isoform-specific inhibitors is a significant challenge.
Sequence Analysis
The human α-CA family includes several isoforms, with the most studied being the cytosolic hCA I and II and the transmembrane, tumor-associated hCA IX and XII. While there is high structural similarity, the primary sequence identity can vary. For instance, hCA I and hCA II share approximately 60.5% sequence identity. Despite these variations, the active site architecture is highly conserved. Key to its function is a zinc ion located at the bottom of a cone-shaped cavity, which is tetrahedrally coordinated by three highly conserved histidine residues (His94, His96, and His119, using hCA II numbering) and a water molecule or hydroxide (B78521) ion. The active site is further characterized by a hydrophilic region (containing residues like Asn62, His64, Asn67, Thr199) and a hydrophobic region (containing residues like Val121, Val143, Leu198).
| Enzyme Isoform | Key Conserved Active Site Residues (hCA II numbering) | Function |
|---|---|---|
| hCA I, II, IX, XII | His94, His96, His119 | Coordination of the catalytic Zn(II) ion |
| hCA I, II, IX, XII | His64 | Proton shuttle, facilitating the catalytic cycle |
| hCA I, II, IX, XII | Thr199, Glu106 | Forms a hydrogen-bond network with the zinc-bound solvent molecule, crucial for catalysis |
| hCA I, II, IX, XII | Gln92 | Stabilizes inhibitor binding through hydrogen bonds |
Structural Analysis
X-ray crystallography studies of various sulfonamides complexed with CAs have provided detailed insights into their binding mechanism. The primary and most critical interaction is the coordination of the deprotonated sulfonamide nitrogen to the active site zinc ion. This binding event displaces the catalytically essential water molecule/hydroxide ion.
The sulfonamide's oxygen atoms typically form hydrogen bonds with the backbone amide of Thr199, further anchoring the inhibitor in the active site. The aromatic ring of the inhibitor, which in this case would be the carvacrol moiety, settles into the hydrophobic half of the active site, making favorable contacts with residues such as Phe131, Leu198, and Pro202. The specific orientation and interactions of the carvacryl group can influence the inhibitor's affinity and isoform selectivity. Molecular docking studies help predict these binding modes, showing how the carvacrol scaffold can be positioned to maximize these hydrophobic interactions.
| Enzyme-Inhibitor Complex | PDB Code | Key Interacting Residues | Primary Interaction Types |
|---|---|---|---|
| Human Carbonic Anhydrase I with Sulfonamide | 1BZM | Zn(II), His94, His96, His119, Thr199 | Zinc coordination, Hydrogen bonding |
| Human Carbonic Anhydrase II with Sulfonamide | 7NTB | Zn(II), Thr199, Gln92, Pro201 | Zinc coordination, Hydrogen bonding, Water-mediated H-bonds |
| Human Carbonic Anhydrase XII with Sulfonamide | 8CO3 | Zn(II), Thr199, His64 | Zinc coordination, Hydrogen bonding |
Cholinesterases (AChE and BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that play a crucial role in cholinergic neurotransmission by breaking down acetylcholine. Carvacrol and its derivatives have been identified as inhibitors of these enzymes.
Sequence and Structural Analysis
AChE and BChE share significant sequence homology but differ critically in the amino acid composition of their active sites. The active site is located at the bottom of a deep and narrow gorge, approximately 20 Å long. This gorge contains two main binding sites: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance.
The primary difference between AChE and BChE lies in the aromatic residues lining this gorge. AChE has a narrower gorge due to a greater number of bulky aromatic residues (e.g., Phe295, Phe297, Tyr337, Phe338 in human AChE) compared to BChE, which has smaller aliphatic residues at corresponding positions (e.g., Leu286, Val288). This structural difference is the primary reason for their distinct substrate and inhibitor specificities.
Molecular docking studies of carvacrol, the parent compound of carvacryl sulfamide, with human AChE have identified key interactions. The hydroxyl group of carvacrol is predicted to form hydrogen bonds with residues such as Asp74, while the aromatic ring engages in π-π stacking interactions with key aromatic residues like Tyr341. Other important interactions can occur with residues like Trp84, Phe330, and His440, which are part of the AChE active site. For sulfonamide-based inhibitors, the sulfonamide moiety can interact with both the CAS and PAS regions of the enzyme.
| Enzyme | PDB Code (Human) | Key Active Site Gorge Residues | Role in Ligand Binding |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 4EY7 | Trp84, Tyr341, Phe330, His440 | Form the Catalytic Active Site (CAS); engage in π-π stacking and hydrogen bonds |
| Acetylcholinesterase (AChE) | 4EY7 | Tyr72, Tyr124, Trp286 | Form the Peripheral Anionic Site (PAS); guide ligands into the gorge |
| Butyrylcholinesterase (BChE) | - | Trp82, Trp231, Phe329, Tyr332 | Form a larger, more flexible active site allowing for bulkier ligands |
Preclinical Biological Activity and Mechanistic Insights of Carvacryl Sulfamides Non Human Models
Enzyme Inhibition Studies
Carvacryl sulfamides have been investigated for their inhibitory effects on several key enzyme families, demonstrating a range of potencies and selectivities.
Carvacryl sulfamide (B24259) derivatives have been identified as potent inhibitors of various carbonic anhydrase (CA) isoforms. CAs are zinc-containing metalloenzymes that play crucial roles in numerous physiological processes.
Studies on novel carvacrol-based sulfonic acid derivatives have demonstrated significant inhibitory effects against human carbonic anhydrase I and II isozymes (hCA I and II). The inhibition constants (Ki) for these compounds were found to be in the nanomolar range, with values from 12.52 ± 3.61 nM to 335.65 ± 60.56 nM for hCA I and from 12.20 ± 3.59 nM to 389.69 ± 119.41 nM for hCA II. Notably, certain derivatives exhibited stronger inhibitory properties than the standard inhibitor, acetazolamide (B1664987) ulakbim.gov.tr.
Furthermore, the inhibition of β-carbonic anhydrase from the multidrug-resistant bacterium Acinetobacter baumannii (βAbauCA) by sulfonamides has been explored. While classical sulfonamide inhibitors interact with the catalytic zinc ion in both human and bacterial CAs, differences in the active-site architecture influence inhibitor affinity and selectivity. This suggests the potential for designing inhibitors that selectively target bacterial β-CAs over human α-CAs, offering a novel strategy to combat multidrug-resistant pathogens researchgate.net.
Research into sulfonamide inhibitors against the β-CA from the newly identified bacterium Enterobacter sp. B13 (EspCA) revealed that certain sulfanylated sulfonamides and clinically used agents like acetazolamide were effective inhibitors, with Ki values in the nanomolar range researchgate.net. Similarly, studies on the β-CA from the opportunistic pathogen Malassezia restricta (MreCA) identified several sulfonamides, including dorzolamide (B1670892) and acetazolamide, as potent inhibitors with Ki values below 1.0 μM nih.gov. The inhibition profile of MreCA was distinct from that of the homologous enzyme in Malassezia globosa and human isoforms, suggesting the possibility of developing selective antifungal agents nih.gov.
The table below summarizes the inhibitory activity of selected carvacryl sulfamide derivatives against various carbonic anhydrase isoforms.
| Compound Derivative | Target Isoform | Inhibition Constant (Ki) |
| Carvacrol-based sulfonic acid derivative 1 | hCA I | 12.52 ± 3.61 nM |
| Carvacrol-based sulfonic acid derivative 2 | hCA I | 335.65 ± 60.56 nM |
| Carvacrol-based sulfonic acid derivative 3 | hCA II | 12.20 ± 3.59 nM |
| Carvacrol-based sulfonic acid derivative 4 | hCA II | 389.69 ± 119.41 nM |
Carvacrol-derived sulfonamides have demonstrated potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease.
Synthetic sulfonamides derived from carvacrol (B1668589) were evaluated for their effects on cognitive deficits in animal models of Alzheimer's disease. In vitro assays confirmed their ability to inhibit AChE, and these findings were supported by molecular docking studies nih.gov. Novel carvacrol-based 2-aminothiol and sulfonic acid derivatives have shown potent inhibition of both AChE and BChE, with Ki values in the nanomolar range: 1.79 ± 0.56 to 84.86 ± 23.34 nM for AChE and 6.57 ± 2.54 to 88.05 ± 21.05 nM for BChE ulakbim.gov.tr.
The inhibitory potential of these compounds is often compared to standard drugs like tacrine. The table below presents the inhibitory data for representative carvacryl sulfamide derivatives against cholinesterases.
| Compound Derivative | Target Enzyme | Inhibition Constant (Ki) |
| Carvacrol-based 2-aminothiol derivative 1 | AChE | 1.79 ± 0.56 nM |
| Carvacrol-based 2-aminothiol derivative 2 | AChE | 84.86 ± 23.34 nM |
| Carvacrol-based sulfonic acid derivative 1 | BChE | 6.57 ± 2.54 nM |
| Carvacrol-based sulfonic acid derivative 2 | BChE | 88.05 ± 21.05 nM |
Similar to protease inhibition, there is a lack of specific research on the direct inhibition of steroid sulfatase (STS) and protein tyrosine phosphatase (PTP) by carvacryl sulfamides. The development of STS inhibitors has largely focused on sulfamoylated compounds, including both steroidal and non-steroidal scaffolds, with some candidates progressing to clinical trials for hormone-dependent cancers nih.govresearchgate.net. For PTPs, particularly PTP1B, various sulfonamide-containing molecules have been investigated as potential therapeutics for type 2 diabetes and other metabolic disorders mdpi.com. However, studies specifically evaluating carvacryl-based sulfamides as inhibitors of STS or PTPs have not been prominently reported.
The mechanism of enzyme inhibition by carvacryl sulfamides, particularly for metalloenzymes like carbonic anhydrase, involves direct interaction with the catalytic metal ion. In carbonic anhydrases, the sulfonamide moiety of the inhibitor coordinates to the zinc ion (Zn²⁺) in the active site. This interaction typically involves the deprotonated sulfonamide nitrogen, which displaces a water molecule or hydroxide (B78521) ion that is normally coordinated to the zinc ion and is essential for the catalytic hydration of carbon dioxide.
Antimicrobial Activity Investigations
Carvacrol itself is well-known for its broad-spectrum antimicrobial properties, and its sulfonamide derivatives have also been investigated for their potential as antimicrobial agents.
Nine novel sulfonamides derived from carvacrol demonstrated significant antibacterial activity against resistant Staphylococcus aureus strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 to 62.50 ppm. The derivative of 4-methylaniline (SULF-1) was particularly effective against all tested bacterial strains. Furthermore, some of these carvacrol-derived sulfonamides exhibited synergistic effects when combined with conventional antibiotics like tetracycline (B611298) and erythromycin.
The proposed mechanism for the antimicrobial action of carvacrol and its derivatives involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. The hydrophobic nature of the carvacrol moiety is believed to facilitate its interaction with the lipid bilayer of the bacterial membrane.
The table below summarizes the antimicrobial activity of selected carvacrol sulfamide derivatives.
| Compound Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) |
| SULF-1 (4-methylaniline derivative) | Resistant S. aureus | 3.9 - 15.62 ppm |
| SULF-3 (4-fluoroaniline derivative) | Resistant S. aureus | Not specified, but showed promising results |
Inhibition of Specific Bacterial Strains (e.g., Acinetobacter baumannii)
Carvacryl sulfamides, synthetic derivatives of the natural monoterpenoid carvacrol, have demonstrated significant antibacterial properties. Research into these compounds has revealed potent activity against various bacterial strains, including clinically relevant and antibiotic-resistant pathogens. While the parent compound, carvacrol, has established efficacy against Gram-negative bacteria like Acinetobacter baumannii, a major cause of nosocomial infections, its sulfonamide derivatives have been specifically noted for their high activity against resistant Gram-positive strains. researchgate.netnih.gov
In one study, nine newly synthesized sulfonamides derived from carvacrol were tested against resistant Staphylococcus aureus (S. aureus) strains. Three of these derivatives exhibited excellent antibacterial effects. nih.gov The most notable activity was observed with the sulfonamide derivative of 4-methylaniline (SULF-1), which demonstrated superior performance against all tested bacterial strains. nih.gov Another derivative, 4-fluoro aniline (B41778) (SULF-3), also showed promising results and was found to have a synergistic or partially synergistic effect when combined with conventional antibiotics like tetracycline and ampicillin (B1664943). nih.gov This suggests that carvacryl sulfamides not only possess intrinsic antibacterial activity but may also serve as valuable adjuncts to existing antibiotic therapies, potentially helping to overcome resistance mechanisms.
Assessment of Minimum Inhibitory Concentrations (MIC)
The potency of carvacryl sulfamides as antibacterial agents has been quantified using the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. For the sulfonamide derivatives of carvacrol tested against resistant S. aureus, MIC values were found to be in the range of 3.9 to 62.50 parts per million (ppm). nih.gov
The sulfonamide derivative of 4-methylaniline (SULF-1) was particularly effective, with MIC values ranging from 3.9 to 15.62 ppm across the different resistant strains tested. nih.gov These low MIC values indicate a high level of antibacterial potency, highlighting the potential of these compounds as effective antimicrobial agents.
Table 1: Minimum Inhibitory Concentrations (MIC) of Carvacrol Sulfonamide Derivatives Against Resistant S. aureus Strains
| Compound Derivative | MIC Range (ppm) | Reference |
|---|---|---|
| General (Active Derivatives) | 3.9 - 62.50 | nih.gov |
| 4-methylaniline (SULF-1) | 3.9 - 15.62 | nih.gov |
Mechanisms of Antimicrobial Action (e.g., Targeting Bacterial Carbonic Anhydrases)
The antimicrobial action of carvacryl sulfamides is believed to be linked to the well-established role of sulfonamides as inhibitors of carbonic anhydrases (CAs). nih.govresearchgate.net These essential metalloenzymes are crucial for the survival of bacteria, as they catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction vital for pH regulation and various metabolic processes. nih.govmdpi.com By targeting bacterial CAs, these inhibitors can disrupt fundamental physiological pathways, leading to impaired growth or cell death. researchgate.netbiointerfaceresearch.com
This mechanism represents a promising strategy for developing new antibiotics because it targets pathways that are distinct from those affected by conventional drugs, thereby reducing the risk of cross-resistance. mdpi.com The genome of Acinetobacter baumannii, for example, encodes for a β-class carbonic anhydrase (β-CA) that has been identified as a target for sulfonamide-based inhibitors. mdpi.com The structural differences between bacterial β-CAs and human α-CAs allow for the design of selective inhibitors that can target the pathogen's enzymes without significantly affecting the host, which is a critical aspect of therapeutic development. mdpi.com
Antioxidant Activity Evaluation
In addition to their antimicrobial properties, sulfonamide derivatives of carvacrol have been investigated for their antioxidant potential. The capacity of these compounds to neutralize harmful free radicals is a significant area of research, given the role of oxidative stress in various pathologies.
In vitro Antioxidant Capacity Assays (e.g., DPPH•, ABTS•+, Reduction Potential)
The antioxidant activity of carvacrol-based sulfonates has been evaluated using standard in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. tum.de This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. tum.de
In a study synthesizing eight new carvacrol benzenesulfonate (B1194179) derivatives, two compounds, designated 6g and 6h, demonstrated notable antioxidant activity. tum.de Compared to the standard antioxidant ascorbic acid, which showed 85.86% inhibition in the assay, compounds 6g and 6h exhibited DPPH radical scavenging activity of 57.13% and 57.71%, respectively. tum.de Other derivatives in the series showed poor scavenging activity, indicating that specific structural features, such as methyl and trifluoromethyl substitutions, may enhance antioxidant capacity more than halo-substitutions. tum.de The antioxidant effects of carvacrol sulfonamides have also been noted as a beneficial characteristic in studies related to neurodegenerative diseases.
Table 2: DPPH Radical Scavenging Activity of Carvacrol Benzenesulfonate Derivatives
| Compound | % Inhibition | Reference |
|---|---|---|
| Compound 6g | 57.13% | tum.de |
| Compound 6h | 57.71% | tum.de |
| Ascorbic Acid (Standard) | 85.86% | tum.de |
Investigations in Animal Models (Excluding Clinical Human Trials)
The therapeutic potential of carvacryl sulfamides has been further explored in non-human, in vivo models to assess their efficacy in complex biological systems.
Evaluation of Efficacy in Disease Models (e.g., STZ-Induced Alzheimer's Disease Models, Xenograft Mouse Tumor Models)
STZ-Induced Alzheimer's Disease Models
Five synthetic sulfonamides derived from carvacrol were evaluated for their effects on cognitive deficits in a streptozotocin (B1681764) (STZ)-induced mouse model of Alzheimer's disease (AD). This model is used to mimic aspects of sporadic AD, including cognitive deficits and oxidative stress.
The study found that treatment with three of the five compounds—derived from morpholine (B109124) (1), hydrazine (B178648) (3), and 2-phenol (5)—led to memory improvement in the animals. The results from an inhibitory avoidance test, which measures memory, showed a significant increase in latency for the animals treated with these compounds compared to the vehicle group, indicating enhanced memory retention. Compound 3 was identified as the most promising, yielding excellent results in this test. These in vivo outcomes were consistent with previous in vitro findings on the anticholinesterase and antioxidant properties of these compounds, which are crucial for AD treatment.
Table 3: Inhibitory Avoidance Test Results in STZ-Induced Alzheimer's Model
| Compound | Median of Avoidance Latency Descent (s) | Reference |
|---|---|---|
| Vehicle | 14.00 | |
| Compound 1 | 116.50 | |
| Compound 2 | 80.00 | |
| Compound 3 | 130.00 | |
| Compound 4 | 72.00 | |
| Compound 5 | Not specified in table |
Xenograft Mouse Tumor Models
Based on the available scientific literature, there are no specific studies evaluating carvacryl sulfamides in xenograft mouse tumor models. Research has focused on the anticancer potential of the parent compound, carvacrol, but the efficacy of its sulfonamide derivatives in these specific cancer models has not been reported.
Assessment of Compound Effects on Cognitive Deficits and Oxidative Stress in Animal Models
In preclinical evaluations, a series of synthetic carvacryl sulfamides have been investigated for their potential to mitigate cognitive deficits and combat oxidative stress in a well-established animal model of sporadic Alzheimer's disease. The study utilized a streptozotocin (STZ)-induced cognitive impairment model in rodents to assess the neuroprotective and restorative effects of these novel compounds. The research focused on memory restoration and the modulation of key oxidative stress markers in the brain. nih.gov
Detailed findings from these non-human studies have provided significant insights into the structure-activity relationships of carvacryl sulfamides. The assessment of cognitive function was primarily conducted using the inhibitory avoidance test, a behavioral paradigm that evaluates learning and memory. In this test, an extended latency to enter a dark compartment, where an aversive stimulus was previously experienced, is indicative of improved memory retention.
The investigation revealed that several of the tested carvacryl sulfamide derivatives demonstrated a notable capacity to reverse the amnesic effects induced by STZ. Specifically, compounds derived from morpholine (Compound 1), hydrazine (Compound 3), and 2-phenol (Compound 5) were effective in improving the memory of the animals. Among these, Compound 3 emerged as the most potent, showing excellent results in the inhibitory avoidance task. nih.govnih.gov
Concurrently, the study evaluated the impact of these compounds on markers of oxidative stress within the brain. Oxidative stress is a key pathological feature of neurodegenerative diseases, characterized by an imbalance between the production of reactive oxygen species and the ability of the antioxidant defense system to neutralize them. The researchers measured the levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, and the levels of reduced glutathione (B108866) (GSH), a critical endogenous antioxidant. nih.gov
The results demonstrated that the administration of STZ markedly increased TBARS levels and depleted GSH levels in the brains of the animals, confirming the induction of significant oxidative stress. Treatment with the carvacryl sulfamides, with the exception of one derivative (Compound 4), led to a significant reduction in TBARS levels and a significant elevation of GSH levels when compared to the vehicle-treated group. These findings underscore the antioxidant properties of these compounds. nih.gov
The table below summarizes the key findings from the inhibitory avoidance test and the assessment of oxidative stress markers for the different carvacryl sulfamide compounds.
| Compound | Median Avoidance Latency (s) | Effect on TBARS Levels | Effect on GSH Levels |
| Vehicle (STZ only) | 14.00 | - | - |
| Compound 1 (Morpholine derivative) | 116.50 | Significantly Decreased | Significantly Increased |
| Compound 2 | 80.00 | Significantly Decreased | Significantly Increased |
| Compound 3 (Hydrazine derivative) | 130.00 | Significantly Decreased | Significantly Increased |
| Compound 4 | 72.00 | No Significant Effect | No Significant Effect |
| Compound 5 (2-phenol derivative) | Not explicitly quantified in the provided data, but noted to improve memory. | Significantly Decreased | Significantly Increased |
Data for Median Avoidance Latency is sourced from a study by de Souza et al. nih.gov Effects on TBARS and GSH levels are based on the findings from the same study. nih.gov
These preclinical data suggest that specific carvacryl sulfamides possess dual therapeutic potential by concurrently addressing cognitive decline and the underlying oxidative stress characteristic of neurodegenerative conditions. The promising results, particularly for the hydrazine derivative (Compound 3), warrant further investigation into their mechanisms of action and potential as disease-modifying agents for Alzheimer's disease. nih.govnih.gov
Advanced Analytical Techniques in Carvacryl Sulfamide Research
The comprehensive characterization of "Sulfamide, carvacryl-(7ci,8ci)" necessitates a suite of advanced analytical techniques. These methods provide critical insights into the compound's structural, electrochemical, thermal, and morphological properties.
Emerging Research Frontiers and Future Directions for Carvacryl Sulfamides
Development of Highly Selective Enzyme Inhibitors with Novel Targets
A significant frontier in carvacryl sulfamide (B24259) research is the development of highly selective inhibitors for a range of metabolic enzymes. Recent studies have demonstrated the potential of these compounds to target enzymes implicated in various diseases.
Newly synthesized carvacrol-based sulfonic acid derivatives have shown potent inhibitory effects against human carbonic anhydrase (hCA) isozymes I and II, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and alpha-glycosidase. rawdatalibrary.net The inhibition constants (Ki) for these novel compounds were in the nanomolar range, indicating strong binding and high potency. rawdatalibrary.net For instance, the most effective compounds demonstrated IC50 values as low as 4.76 nM against hCA I and 4.36 nM against hCA II. rawdatalibrary.net Molecular dynamics and docking studies have supported these experimental findings, revealing stable interactions between the inhibitors and the active sites of the enzymes. rawdatalibrary.net
The sulfamide scaffold itself has been identified as a key feature for transition state analogue inhibitors of enzymes like carboxypeptidase A (CPA). nih.gov Derivatives such as 3-phenyl-2-sulfamoyloxypropionic acid and N-(N-hydroxysulfamoyl)phenylalanine act as competitive inhibitors for CPA with Ki values in the micromolar range. nih.gov This suggests that the sulfamide group mimics the transition state of the enzymatic reaction, leading to effective inhibition. nih.gov The exploration of carvacryl sulfamides as inhibitors for these and other novel enzyme targets represents a vibrant area for future therapeutic development, particularly for conditions like glaucoma, obesity, and cancer where carbonic anhydrases are relevant targets. researchgate.net
Table 1: Enzyme Inhibition by Carvacrol-Based Sulfonic Acid Derivatives
| Enzyme Target | Ki Values (nM) | Standard Inhibitor |
|---|---|---|
| human Carbonic Anhydrase I (hCA I) | 12.52 ± 3.61 - 335.65 ± 60.56 | Acetazolamide (B1664987) |
| human Carbonic Anhydrase II (hCA II) | 12.20 ± 3.59 - 389.69 ± 119.41 | Acetazolamide |
| Acetylcholinesterase (AChE) | 1.79 ± 0.56 - 84.86 ± 23.34 | Tacrine |
| Butyrylcholinesterase (BChE) | 6.57 ± 2.54 - 88.05 ± 21.05 | Tacrine |
| alpha-Glucosidase | 14.63 ± 4.76 - 116.39 ± 33.70 | Acarbose |
Data sourced from a 2024 study on novel carvacrol-based derivatives. rawdatalibrary.net
Strategies for Overcoming Antibiotic Resistance with Sulfamide Derivatives
Bacterial antibiotic resistance poses a significant threat to global public health. scirp.orgresearchgate.net Carvacryl sulfamide derivatives are being actively investigated as a strategy to combat resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA).
Studies have shown that newly synthesized sulfonamides derived from carvacrol (B1668589) exhibit high antibacterial activity against resistant S. aureus strains. scirp.orgresearchgate.net In one study, nine different carvacrol-derived sulfonamides demonstrated superior activity compared to carvacrol alone. scirp.org The most active compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 3.90 to 62.50 ppm against eight resistant S. aureus strains. scirp.orgresearchgate.net
A key strategy emerging from this research is the synergistic use of carvacryl sulfamides with conventional antibiotics. frontiersin.orgnih.gov For example, the sulfonamide derivative of 4-fluoro aniline (B41778) (SULF-3) showed a synergistic effect when combined with tetracycline (B611298) and a partial synergistic effect with ampicillin (B1664943). scirp.orgresearchgate.net Another derivative, the sulfonamide of 4-methylaniline (SULF-1), displayed a synergistic effect with erythromycin, with a Fractional Inhibitory Concentration Index (FICI) of 0.37. scirp.orgresearchgate.net This synergistic approach can enhance the efficacy of existing antibiotics, potentially restoring their activity against resistant bacteria and reducing the required doses. frontiersin.org
Table 2: Antibacterial Activity of Carvacrol Sulfonamide Derivatives against S. aureus
| Compound | MIC Range (ppm) against Resistant Strains | Synergistic Effect with Antibiotics |
|---|---|---|
| Carvacrol | >390 | None Observed |
| SULF-1 (4-methylaniline derivative) | 3.90 - 15.62 | Erythromycin (FICI = 0.37) |
| SULF-3 (4-fluoro aniline derivative) | 3.90 - 62.50 | Tetracycline (Synergistic), Ampicillin (Partial Synergistic) |
| SULF-8 | 3.90 - 62.50 | Not specified |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible bacterial growth. FICI (Fractional Inhibitory Concentration Index) values ≤ 0.5 are typically considered synergistic. scirp.orgresearchgate.net
Exploration of Multifunctional Carvacryl Sulfamide Agents
The inherent biological activities of the carvacrol scaffold present an opportunity to develop multifunctional agents that can address multiple pathological factors simultaneously. Carvacrol and its derivatives are known to possess a wide spectrum of biological properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities. researchgate.netderpharmachemica.com
Research is now moving towards designing single carvacryl sulfamide molecules that combine these properties. For instance, studies have investigated the antioxidant and antibacterial potential of sulfonamides derived from carvacrol, identifying compounds with dual activity. nih.gov The ability of these compounds to inhibit multiple enzymes, as discussed previously, also points to their multifunctional nature. rawdatalibrary.net A single derivative capable of inhibiting carbonic anhydrases and cholinesterases could be relevant for complex neurodegenerative diseases.
Furthermore, the combination of a sulfonamide moiety, a well-established pharmacophore, with the carvacrol framework creates a versatile platform for developing agents with novel mechanisms of action. scirp.orgresearchgate.net This could lead to therapies for complex diseases like cancer, where targeting multiple pathways (e.g., cell proliferation and inflammation) is often necessary. The development of carvacrol-based derivatives as dual inhibitors of H. pylori strains and the proliferation of gastric adenocarcinoma (AGS) cells is a prime example of this multifunctional approach in action. researchgate.net
Design of Water-Soluble Sulfamide Derivatives for Enhanced Research Applications
A significant challenge in the development of many natural product-based compounds, including carvacrol derivatives, is their low solubility in water. This can limit their bioavailability and utility in both research and clinical settings. A key future direction is the rational design of water-soluble carvacryl sulfamide prodrugs and derivatives.
One established strategy is the prodrug approach, where a lipophilic molecule is temporarily modified with a hydrophilic promoiety to improve its solubility and pharmacokinetic properties. derpharmachemica.com This method has been successfully used for other terpenoids to enhance their activity. derpharmachemica.com For carvacryl sulfamides, this could involve incorporating polar functional groups, such as phosphates, amino acids, or polyethylene (B3416737) glycol (PEG) chains, into the molecular structure.
Another approach is the synthesis of azo derivatives. The combination of sulfonamides and carvacrol as azo compounds has been proposed as a tool for creating colon-targeting agents, which relies on specific enzyme degradation in the gut. derpharmachemica.com While focused on targeting, this derivatization can also alter solubility profiles. Future research will likely focus on creating a library of carvacryl sulfamide derivatives with varying hydrophilicities to systematically study the impact of solubility on their biological activity and to develop candidates with optimal properties for in vivo studies.
Integration of Green Chemistry Principles in Sulfamide Synthesis Research
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. unibo.it Future research into carvacryl sulfamides will undoubtedly focus on developing more sustainable and environmentally benign synthesis methods.
Current sulfonamide synthesis often relies on traditional organic solvents and reagents. eurekaselect.com Green chemistry approaches aim to minimize or eliminate the use of hazardous substances. unibo.it Key strategies applicable to carvacryl sulfamide synthesis include:
Solvent-free Mechanosynthesis: This technique involves grinding solid reactants together, often with a catalyst, to initiate a chemical reaction without the need for a solvent. This method has been successfully demonstrated for the synthesis of sulfonamides in a one-pot, cost-effective process. rsc.org
Aqueous Media Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. A facile and environmentally friendly method for sulfonamide synthesis in water has been developed, which uses equimolar amounts of reactants and avoids organic bases, simplifying product isolation to mere filtration. rsc.org
Catalyst-Free Reactions: Developing synthetic routes that proceed efficiently without a catalyst can reduce waste and cost. Catalyst-free methods for synthesizing sulfonamides from sulfonyl chlorides and amines in high yields have been reported. researchgate.net
Efficient Synthesis of Precursors: Green methods are also being applied to the synthesis of precursors, such as the efficient, room-temperature synthesis of allyl carvacryl ether using sodium hydrocarbonate (baking soda) as a base instead of harsher chemicals. mdpi.com
By integrating these principles, the synthesis of carvacryl sulfamides can become more efficient, cost-effective, and sustainable.
Identification of Novel Therapeutic Research Applications Beyond Current Scope
While much of the current research focuses on antibacterial and enzyme inhibition activities, the unique chemical structure of carvacryl sulfamides opens the door to a wide range of other potential therapeutic applications. The broad biological activity of carvacrol itself provides a roadmap for future investigations. derpharmachemica.com
Potential novel applications for carvacryl sulfamides include:
Anticancer Agents: Carvacrol has been shown to induce apoptosis in cancer cells and protect DNA from damage. derpharmachemica.com Designing carvacryl sulfamides to target specific pathways involved in cancer cell proliferation is a promising avenue. researchgate.net The sulfonamide group is a component of many established anticancer drugs, making this a logical direction for development. eurekaselect.combrieflands.com
Anti-inflammatory Drugs: Given the known anti-inflammatory properties of carvacrol, its sulfamide derivatives could be developed as novel treatments for inflammatory conditions. researchgate.netderpharmachemica.com
Antiparasitic Agents: Carvacrol has demonstrated antiparasitic activity, suggesting that carvacryl sulfamides could be explored for treating parasitic infections. derpharmachemica.com
Gastrointestinal Health: The activity of carvacrol against pathogens like E. coli and H. pylori suggests its derivatives could be used to promote gastrointestinal health or as part of combination therapies for ulcers and related conditions. derpharmachemica.comresearchgate.net
Future research will involve screening carvacryl sulfamide libraries against a wider range of biological targets to uncover new and unexpected therapeutic potentials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Sulfamide, carvacryl-(7CI,8CI), and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonamide coupling with carvacryl derivatives under controlled anhydrous conditions. Key steps include optimizing temperature (e.g., 60–80°C) and solvent selection (e.g., dichloromethane or DMF) to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound. Characterization by H/C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize Sulfamide, carvacryl-(7CI,8CI)?
- Methodological Answer :
- NMR : H NMR identifies protons on the carvacryl moiety (e.g., aromatic and methyl groups), while C NMR confirms carbonyl and sulfamide linkages.
- IR : Stretching frequencies for S=O (~1350 cm) and N-H (~3300 cm) validate functional groups.
- MS : HRMS provides exact mass to confirm molecular formula (e.g., CHNOS). Cross-referencing with spectral databases ensures accuracy .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity in Sulfamide derivatives?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) or enzyme inhibition studies (e.g., kinase or protease targets) with appropriate controls. Dose-response curves (0.1–100 µM) and IC calculations are standard. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with post-hoc tests) to minimize variability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or target binding of Sulfamide, carvacryl-(7CI,8CI)?
- Methodological Answer :
- DFT : Calculate electronic properties (HOMO-LUMO gaps, partial charges) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is used with B3LYP/6-31G* basis sets.
- Docking : Employ AutoDock Vina to simulate interactions with protein targets (e.g., hormone receptors). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?
- Methodological Answer :
- Replicate assays under standardized conditions (e.g., cell line, incubation time).
- Meta-analysis : Pool data from multiple studies to identify trends; use funnel plots to detect publication bias.
- Mechanistic studies : Probe off-target effects (e.g., CYP450 inhibition) or solubility limitations using HPLC-based stability assays .
Q. How can isotopic labeling (C, H) track metabolic pathways of Sulfamide, carvacryl-(7CI,8CI) in vivo?
- Methodological Answer : Synthesize C-labeled analogs via incorporation of C-carbonyl or sulfamide groups. Administer tracer doses to model organisms (e.g., rodents), followed by LC-MS/MS analysis of blood/tissue samples to identify metabolites. Quantify using scintillation counting .
Q. What advanced structural elucidation techniques (X-ray crystallography, cryo-EM) are viable for studying sulfamide-protein complexes?
- Methodological Answer : Co-crystallize the compound with purified target proteins (e.g., enzymes). Optimize crystallization conditions (PEG-based buffers, pH 7.4). For cryo-EM, use grid freezing and 3D reconstruction (RELION) to resolve binding conformations at near-atomic resolution .
Data Presentation & Validation
Q. How should researchers design tables/figures to present physicochemical or bioactivity data effectively?
- Methodological Answer :
- Tables : Include columns for compound ID, molecular formula, yield (%), purity (HPLC), and bioactivity (IC ± SD).
- Figures : Use heatmaps for dose-response data or 3D structures for docking results. Avoid excessive chemical structures; prioritize clarity per journal guidelines .
Q. What statistical methods are critical for validating reproducibility in sulfamide-related studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
